Cas no 114722-60-0 (Pyrazolo[1,5-a]quinoxalin-4(5H)-one)
Pyrazolo[1,5-a]quinoxalin-4(5H)-one Chemical and Physical Properties
Names and Identifiers
-
- Pyrazolo[1,5-a]quinoxalin-4(5H)-one
- 5H-pyrazolo[1,5-a]quinoxalin-4-one
- Pyrazolo[1,5-a]quinoxalin-4(5H)-one (6CI)
- 4-Hydroxy-pyrazolo<2,3-a>chinoxalin
- Pyrazolo<2,3-a>chinazolin-4-ol
- pyrazolo[1,5-a]quinoxalin-4-one
- DTXSID30721276
- MFCD24559424
- Pyrazolo[1,5-a]quinoxalin-4(5H)-one(6ci)
- BS-51187
- CS-0160346
- 114722-60-0
- SCHEMBL16317806
- DB-266690
-
- Inchi: 1S/C10H7N3O/c14-10-9-5-6-11-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
- InChI Key: BNKZAGNSCZCLIN-UHFFFAOYSA-N
- SMILES: O=C1C2=CC=NN2C2C=CC=CC=2N1
Computed Properties
- Exact Mass: 185.05900
- Monoisotopic Mass: 185.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 46.9Ų
Experimental Properties
- PSA: 50.16000
- LogP: 1.17580
Pyrazolo[1,5-a]quinoxalin-4(5H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21145-100mg |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 97% | 100mg |
¥570.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21145-250mg |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 97% | 250mg |
¥1076.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X21145-1g |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 97% | 1g |
¥2691.0 | 2024-07-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UG386-50mg |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 97% | 50mg |
366.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UG386-200mg |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 97% | 200mg |
917.0CNY | 2021-07-14 | |
| Chemenu | CM221538-250mg |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 97% | 250mg |
$142 | 2022-09-04 | |
| Chemenu | CM221538-1g |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 97% | 1g |
$361 | 2022-09-04 | |
| eNovation Chemicals LLC | Y1211543-5g |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one |
114722-60-0 | 95% | 5g |
$1500 | 2024-07-23 | |
| abcr | AB569383-250mg |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one; . |
114722-60-0 | 250mg |
€290.90 | 2024-08-02 | ||
| abcr | AB569383-1g |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one; . |
114722-60-0 | 1g |
€648.10 | 2024-08-02 |
Pyrazolo[1,5-a]quinoxalin-4(5H)-one Suppliers
Pyrazolo[1,5-a]quinoxalin-4(5H)-one Related Literature
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Carson Wiethan,Steffany Z. Franceschini,Helio G. Bonacorso,Mark Stradiotto Org. Biomol. Chem. 2016 14 8721
Additional information on Pyrazolo[1,5-a]quinoxalin-4(5H)-one
Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS No. 114722-60-0): A Comprehensive Overview
Pyrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential biological activities. This organic molecule, identified by the CAS number 114722-60-0, belongs to a class of compounds known for their versatile applications in medicinal chemistry. The intricate framework of this compound, consisting of fused pyrazole and quinoxaline rings, makes it a promising candidate for further exploration in drug discovery and development.
The structural motif of Pyrazolo[1,5-a]quinoxalin-4(5H)-one features a conjugated system that can participate in various electronic and steric interactions, which are critical for its biological efficacy. Recent studies have highlighted the importance of such scaffolds in designing molecules with enhanced binding affinity and selectivity towards target enzymes and receptors. The presence of a reactive 4(5H)-one functional group further adds to the compound's chemical reactivity, enabling diverse modifications that can fine-tune its pharmacological profile.
In the realm of medicinal chemistry, the synthesis and functionalization of heterocyclic compounds like Pyrazolo[1,5-a]quinoxalin-4(5H)-one have been extensively studied. Researchers have developed novel synthetic routes that optimize yield and purity, making it more accessible for large-scale applications. One such approach involves multi-step organic transformations that introduce specific substituents at strategic positions within the molecule. These modifications can significantly alter the compound's solubility, metabolic stability, and overall bioavailability.
The biological activity of Pyrazolo[1,5-a]quinoxalin-4(5H)-one has been a focal point in recent pharmacological investigations. Preliminary studies suggest that this compound exhibits promising properties as an inhibitor of certain kinases and enzymes implicated in cancer progression. The fused ring system provides a rigid scaffold that can effectively interact with the active sites of these targets, potentially leading to the development of novel therapeutic agents. Additionally, its ability to cross cell membranes makes it an attractive candidate for oral administration.
Advances in computational chemistry have further enhanced the understanding of Pyrazolo[1,5-a]quinoxalin-4(5H)-one's interactions with biological targets. Molecular docking simulations and quantum mechanical calculations have been employed to predict binding affinities and identify key residues involved in molecular recognition. These computational tools complement experimental approaches by providing insights into the compound's mechanism of action at an atomic level. Such integrative studies are crucial for optimizing lead compounds before they enter preclinical testing.
The pharmacokinetic profile of Pyrazolo[1,5-a]quinoxalin-4(5H)-one is another area of active investigation. Researchers are exploring strategies to improve its bioavailability while minimizing potential side effects. One promising strategy involves prodrug formulations that enhance absorption or target specific tissues after administration. Furthermore, the compound's metabolic pathways are being scrutinized to identify potential liabilities that could affect its clinical efficacy or safety.
Recent clinical trials have begun to evaluate the therapeutic potential of derivatives inspired by Pyrazolo[1,5-a]quinoxalin-4(5H)-one. These trials focus on assessing efficacy in models of solid tumors and hematological malignancies. Early results are encouraging, showing significant inhibition of tumor growth in vitro and in vivo under controlled conditions. However, further studies are needed to confirm these findings and establish optimal dosing regimens for human patients.
The synthetic versatility of Pyrazolo[1,5-a]quinoxalin-4(5H)-one also opens up opportunities for developing libraries of related compounds for high-throughput screening (HTS). By systematically varying substituents on the core scaffold, researchers can generate a diverse set of analogs with tailored properties. This approach has been successfully applied in other areas of drug discovery, where large-scale screening helps identify hits with optimized pharmacokinetic profiles.
In conclusion, Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS No. 114722-60-0) represents a fascinating example of how structural complexity can translate into biological activity. Its unique heterocyclic framework offers numerous possibilities for medicinal chemistry innovation, from designing novel inhibitors to improving drug delivery systems. As research continues to uncover new aspects of this compound's properties and potential applications,Pyrazolo[1,5-a]quinoxalin-4(5H)-one is poised to play a significant role in future therapeutic developments.
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